Acetyl bromide

描述

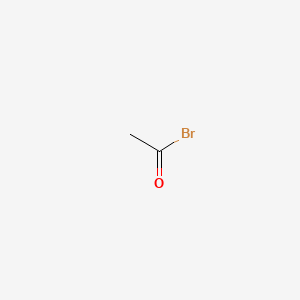

Structure

3D Structure

属性

IUPAC Name |

acetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXACINHVKSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO, Array | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060140 | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C (230 °F) - closed cup, 75 °C | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13 | |

| Record name | Acetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Fuming liquid, Colorless fuming liquid | |

CAS No. |

506-96-7, 74787-38-5 | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74787-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O18V5XYO0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-141.7 °F (USCG, 1999), -95.5 °C, -96 °C | |

| Record name | ACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetyl Bromide from Acetic Acid and Phosphorus Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetyl bromide from acetic acid and phosphorus tribromide (PBr₃). This compound is a valuable reagent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, dyes, and other fine chemicals. This document details the core chemical principles, experimental protocols, and quantitative data associated with its preparation.

Reaction Overview

The synthesis of this compound from acetic acid and phosphorus tribromide is a classic and widely used method for producing this important acyl halide. The overall reaction proceeds as follows:

3 CH₃COOH + PBr₃ → 3 CH₃COBr + H₃PO₃

In this reaction, the hydroxyl group of the carboxylic acid is replaced by a bromine atom, yielding this compound and phosphorous acid as a byproduct. The reaction is typically driven by the formation of the stable phosphorous acid.

Reaction Mechanism

The conversion of acetic acid to this compound using phosphorus tribromide involves a two-step nucleophilic acyl substitution mechanism.

First, the electrophilic phosphorus atom of PBr₃ is attacked by the nucleophilic oxygen of the carboxylic acid's hydroxyl group. This step activates the hydroxyl group, transforming it into a good leaving group. Subsequently, a bromide ion, acting as a nucleophile, attacks the carbonyl carbon, leading to the formation of this compound and the release of the phosphorous-containing leaving group.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental protocols for the synthesis of this compound.

| Method | Reactants | Molar Ratio (Acetic Acid:PBr₃) | Reaction Conditions | Yield | Purity | Reference |

| Direct Reaction with PBr₃ | Glacial Acetic Acid, Phosphorus Tribromide | 3.075 : 1 | Slow addition of acetic acid to cold PBr₃, followed by distillation. | 81.7% | N/A | [1][3] |

| Acetic Anhydride (B1165640) Co-reactant Method | Acetic Acid, Acetic Anhydride, Phosphorus Tribromide | 1 : 1.02 | Dropwise addition of PBr₃ below 20°C, warming to 30°C for 2h, reflux for 0.5h, then distillation. | ~88% | >98% | [1][4] |

| In-situ PBr₃ Generation | Glacial Acetic Acid, Red Phosphorus, Yellow Phosphorus, Bromine | N/A | Bromine added at 35-50°C, refluxed until color disappears, followed by distillation. | 63-65% | N/A | [5] |

Experimental Protocols

Method 1: Direct Reaction of Acetic Acid with Phosphorus Tribromide

This protocol is based on the direct reaction of glacial acetic acid with pre-formed phosphorus tribromide.[1][3]

Materials:

-

Glacial Acetic Acid (99.5%)

-

Phosphorus Tribromide

Procedure:

-

To a cold (ice bath) round-bottomed flask equipped with a dropping funnel and a stirrer, add a measured amount of phosphorus tribromide.

-

Slowly add a slight excess of 99.5% glacial acetic acid (3.075 moles of CH₃COOH per mole of PBr₃) to the cold phosphorus tribromide with constant stirring.

-

The mixture will separate into two layers.

-

The crude this compound is then purified by distillation. The fraction boiling between 75-76°C is collected.

Method 2: Synthesis using Acetic Acid, Acetic Anhydride, and PBr₃

This method utilizes acetic anhydride as a co-reactant, which can lead to higher purity of the final product.[1][4]

Materials:

-

Acetic Acid (180 g, 3 mol)

-

Acetic Anhydride (306 g, 3 mol)

-

Phosphorus Tribromide (830 g, 3.06 mol)

Procedure:

-

In a dry 1000 ml four-neck flask, combine 180 g of acetic acid and 306 g of acetic anhydride.

-

Stir the mixture and cool it to below 20°C.

-

Add 830 g of phosphorus tribromide dropwise to the cooled mixture.

-

Slowly warm the reaction mixture to 30°C and maintain this temperature for 2 hours.

-

Heat the mixture to reflux and maintain for 30 minutes.

-

Distill the product at normal pressure for 6-8 hours, followed by vacuum distillation for 2 hours until no more liquid evaporates. The collected this compound should have a purity of over 98%.

Safety Considerations

-

This compound is a colorless, fuming liquid with a pungent odor. It is corrosive to metals and tissues, and its vapors can cause severe irritation to the eyes and mucous membranes.[6]

-

Phosphorus tribromide is a corrosive and toxic substance. It reacts violently with water.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.

Conclusion

The synthesis of this compound from acetic acid and phosphorus tribromide is a robust and well-established method. The choice between the direct reaction and the use of acetic anhydride as a co-reactant may depend on the desired purity and scale of the synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe preparation of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN104529745A - Method for preparing this compound from phosphorus tribromide - Google Patents [patents.google.com]

- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 6. This compound | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetyl Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl bromide (CH₃COBr) is a highly reactive acyl halide that serves as a crucial reagent in organic synthesis. As a potent acetylating agent, it is widely utilized in the pharmaceutical, agrochemical, and fine chemical industries for the introduction of acetyl groups into various molecules.[1] Its heightened reactivity compared to acetyl chloride makes it a valuable tool for forming esters, amides, and other derivatives. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis protocols, and spectroscopic data, intended for professionals in research and development.

Physical Properties

This compound is a colorless to slightly yellow fuming liquid, characterized by a sharp, pungent, and unpleasant odor.[2][3][4] Upon exposure to air, it tends to turn yellow.[3] It is a dense liquid that is corrosive to metals and tissues.[3][5]

Data Presentation: Physical Characteristics

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃BrO | [6] |

| Molecular Weight | 122.95 g/mol | [2][3] |

| Appearance | Colorless to slight yellow fuming liquid | [4][6] |

| Odor | Sharp, pungent, unpleasant | [2][3] |

| Melting Point | -96 °C (-140.8 °F) | [2][7] |

| Boiling Point | 74-77 °C (165-171 °F) | [6][7] |

| Density | 1.663 g/mL at 25 °C | |

| Vapor Density | 4.2 - 4.3 (air = 1) | [3][4] |

| Vapor Pressure | 92.2 mmHg at 25 °C | [8] |

| Refractive Index (n²⁰/D) | ~1.45 | [7] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Miscible with ether, chloroform, benzene, acetone.[1][3][4] | |

| Reacts violently and decomposes in water and alcohol.[2][3] |

Data Presentation: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 506-96-7 | [6] |

| EINECS Number | 208-061-7 | [6][7] |

| UN Number | 1716 | [3] |

| InChI Key | FXXACINHVKSMDR-UHFFFAOYSA-N | [7] |

Chemical Properties and Reactivity

This compound's utility is defined by its high reactivity, primarily centered around the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reaction with Water (Hydrolysis)

This compound reacts violently with water in an exothermic reaction to produce acetic acid and corrosive hydrogen bromide gas.[2][3] This high water reactivity means it cannot persist in aqueous environments and must be handled under anhydrous conditions.[3][4]

Caption: Hydrolysis of this compound.

Reaction with Alcohols (Esterification)

Similar to its reaction with water, this compound reacts vigorously with alcohols to form the corresponding acetate (B1210297) esters and hydrogen bromide.[1][2] This is a common and efficient method for producing esters.

Caption: General Esterification Reaction.

Reaction with Amines (Amidation)

Primary and secondary amines react rapidly with this compound to yield N-substituted acetamides.[1][9] This reaction is a fundamental method for forming amide bonds. Due to the production of HBr, a base is often used to neutralize the acid and drive the reaction to completion.[9]

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. This compound | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. crystlechemipharma.com [crystlechemipharma.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Acetyl Bromide: A Technical Guide for Synthetic and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetyl bromide (CH₃COBr), a key reagent in organic synthesis and analytical chemistry. It covers its fundamental properties, detailed experimental protocols for its synthesis and application, and its primary reaction mechanisms. This document is intended to serve as a comprehensive resource for professionals in research, development, and pharmaceutical sciences.

Core Properties and Specifications

This compound is a colorless, fuming liquid with a pungent odor. It is a highly reactive acyl halide used extensively as an acetylating agent. Due to its reactivity, particularly with water, it must be handled with appropriate safety precautions in a controlled laboratory environment.

Chemical Identification and Physical Data

The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 506-96-7 | [1][2][3] |

| Molecular Formula | C₂H₃BrO | [2][3] |

| Molecular Weight | 122.95 g/mol | [2][4] |

| Density | 1.663 g/mL at 25 °C | [5] |

| Boiling Point | 75-77 °C | [5] |

| Melting Point | -96 °C | [5] |

| Refractive Index (n²⁰/D) | 1.450 | [4][5] |

Typical Specifications for Synthesis

For applications in pharmaceutical and fine chemical synthesis, this compound typically meets the following specifications.

| Parameter | Specification |

| Assay (Acidimetric) | ≥ 98.0% |

| Appearance | Clear, colorless liquid |

| Non-volatile Matter | ≤ 0.2% |

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized by the reaction of a carboxylic acid or its derivative with a brominating agent. One established laboratory-scale method involves the reaction of acetic acid and acetic anhydride (B1165640) with phosphorus tribromide.

Reaction Principle

The overall reaction is: 3 CH₃COOH + 3 (CH₃CO)₂O + 3 PBr₃ → 9 CH₃COBr + 3 H₃PO₃

The use of both acetic acid and acetic anhydride helps to control the reaction conditions and improve the yield of the desired this compound.

Experimental Protocol

Materials:

-

Acetic acid (180 g, 3.0 mol)

-

Acetic anhydride (306 g, 3.0 mol)

-

Phosphorus tribromide (PBr₃) (830 g, 3.06 mol)

-

1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

-

To a clean, dry 1000 mL four-neck flask, add acetic acid and acetic anhydride.

-

Begin stirring the mixture and cool the flask in an ice bath to below 20 °C.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel, maintaining the temperature below 20 °C.

-

After the addition is complete, slowly warm the reaction mixture to 30 °C and hold at this temperature for 2 hours with continuous stirring.

-

Following the insulation period, heat the mixture to reflux and maintain for 30 minutes.

-

Set up the apparatus for distillation. Distill the product at atmospheric pressure. The fraction boiling between 74-77 °C is collected as pure this compound.[1]

-

The final product should be stored in a tightly sealed container under an inert atmosphere, away from moisture.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of this compound.

Core Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from its function as a potent acetylating agent. It readily reacts with nucleophiles such as alcohols, amines, and phenols to introduce an acetyl group (-COCH₃).

Mechanism of Acetylation: Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile (e.g., an alcohol, R'-OH) proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of this compound is highly electrophilic due to the inductive effects of the oxygen and bromine atoms. The reaction is typically rapid and exothermic.

Caption: Mechanism of nucleophilic acyl substitution by this compound.

Applications in Drug Development

This compound is a crucial reagent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

-

Synthesis of Analgesics: It can be used in the acetylation of salicylic (B10762653) acid to produce acetylsalicylic acid (aspirin), although acetic anhydride is more common commercially.

-

Antibiotic Synthesis: Acetylation of amine or hydroxyl groups in precursor molecules is a common step in the synthesis of various antibiotics to modify their solubility, stability, or bioavailability.

-

Protecting Group Chemistry: The acetyl group can be used as a protecting group for hydroxyl and amino functionalities during multi-step syntheses. This compound provides a highly reactive source for this transformation.

Analytical Methodology: Lignin (B12514952) Quantification

Beyond synthesis, this compound is a key reagent in a widely used analytical method for the quantification of lignin in plant biomass, which is critical for biofuel research and agricultural science.

Principle of the this compound Method

The this compound method relies on the complete solubilization of lignin from plant cell wall material.[6] this compound reacts with the hydroxyl groups on the lignin polymer, making it soluble in acetic acid. The concentration of the solubilized lignin is then determined spectrophotometrically by measuring its absorbance at 280 nm. This method is favored for its high recovery and consistency across different tissue types.[6][7]

Experimental Protocol for Lignin Analysis

Materials:

-

Dried, protein-free cell wall sample (e.g., 20 mg)

-

25% (v/v) this compound in glacial acetic acid (prepare fresh)

-

2 M NaOH

-

5 M Hydroxylamine-HCl

-

Glacial acetic acid

-

Spectrophotometer

Procedure:

-

Place 20 mg of the dried sample into a screw-cap centrifuge tube.

-

Add 0.5 mL of the 25% this compound solution and incubate at 70 °C for 30 minutes.

-

Cool the tube in an ice bath immediately after incubation.

-

Add 0.9 mL of 2 M NaOH, 0.1 mL of 5 M hydroxylamine-HCl, and 4-6 mL of glacial acetic acid to solubilize the extract completely.

-

Centrifuge the sample at 1,400 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 280 nm.

-

Calculate the lignin concentration using a known extinction coefficient for the specific biomass type.

Lignin Analysis Workflow Diagram

Caption: Workflow for the analytical quantification of lignin.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents. It reacts violently with water and alcohols, releasing corrosive hydrogen bromide gas.

-

Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Unused or waste this compound should be neutralized cautiously by slowly adding it to an excess of a suitable alcohol (e.g., methanol (B129727) or isopropanol) to form the less reactive ester, followed by neutralization with a base before disposal according to local regulations.

References

- 1. CN104086403A - this compound synthesis production process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104529745A - Method for preparing this compound from phosphorus tribromide - Google Patents [patents.google.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound Soluble Lignin (ABSL) Assay for Total Lignin Quantification from Plant Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

Reactivity of Acetyl Bromide with Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl bromide is a highly reactive acetylating agent used in organic synthesis for the esterification of alcohols. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with alcohols, including the reaction mechanism, kinetics, and factors influencing reaction outcomes. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to aid researchers in the effective application of this reagent in synthetic chemistry and drug development.

Introduction

The acetylation of alcohols is a fundamental transformation in organic chemistry, crucial for the protection of hydroxyl groups and the synthesis of esters, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Among the various acetylating agents, this compound (CH₃COBr) is distinguished by its high reactivity, often enabling reactions to proceed under mild conditions and at faster rates compared to other reagents like acetic anhydride (B1165640) or acetyl chloride. This heightened reactivity is attributed to the excellent leaving group ability of the bromide ion.

This guide will delve into the mechanistic underpinnings of the reaction between this compound and alcohols, explore the kinetic parameters that govern its rate, and discuss the influence of substrate structure and reaction conditions on the efficiency of the esterification process.

Reaction Mechanism

The reaction of this compound with an alcohol to form an ester proceeds via a nucleophilic acyl substitution mechanism. This pathway is generally accepted to occur through a tetrahedral intermediate.

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of a bromide ion, which is an excellent leaving group. A final deprotonation step, often facilitated by a mild base or another alcohol molecule, yields the ester and hydrogen bromide as a byproduct.[1][2]

It is worth noting that for the analogous acetyl chloride, there is evidence for an SN2-like mechanism for its solvolysis, suggesting that a concerted pathway may also be a possibility, especially in certain solvents.[3] However, the detection of the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol (B145695) provides strong support for the addition-elimination pathway.

Signaling Pathway Diagram

Caption: Nucleophilic acyl substitution mechanism of this compound with an alcohol.

Kinetics and Reactivity

The reaction of this compound with alcohols is typically rapid and highly exothermic.[4] The rate of reaction is influenced by several factors, including the structure of the alcohol, the solvent, and the temperature.

Influence of Alcohol Structure

The structure of the alcohol significantly impacts the reaction rate, primarily due to steric and electronic effects.

-

Primary Alcohols: React the most rapidly due to minimal steric hindrance around the hydroxyl group.

-

Secondary Alcohols: React at a slower rate than primary alcohols due to increased steric bulk, which impedes the nucleophilic attack on the this compound carbonyl carbon.

-

Tertiary Alcohols: React the slowest and are more prone to side reactions, such as elimination, especially at elevated temperatures. The significant steric hindrance makes the formation of the tetrahedral intermediate less favorable.

Comparative Reactivity of Acetylating Agents

This compound is generally more reactive than acetyl chloride, which in turn is more reactive than acetic anhydride.[5][6][7] This trend is primarily attributed to the leaving group ability of the halide or carboxylate. Bromide is a better leaving group than chloride because hydrobromic acid is a stronger acid than hydrochloric acid.[6]

Quantitative Kinetic Data (for Acetyl Chloride as an Analog)

| Alcohol | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) |

| Methanol | Methanol | 0 | 1.35 x 10⁻³ |

| Ethanol | Ethanol | 0 | 3.37 x 10⁻⁴ |

| 2-Propanol | 2-Propanol | 25 | 1.1 x 10⁻⁵ |

| tert-Butanol | tert-Butanol | 25 | 4.9 x 10⁻⁷ |

Data adapted from studies on acetyl chloride solvolysis and presented as an illustration of relative reactivity trends.[3]

Experimental Protocols

The high reactivity of this compound necessitates careful handling and execution of the reaction. The following protocol is a general guideline for the acetylation of a primary alcohol.

General Procedure for the Synthesis of Ethyl Acetate (B1210297)

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. The reaction is exothermic, and hydrogen bromide gas will be evolved. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess this compound and the HBr byproduct.[8][9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.[8][9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude ethyl acetate by fractional distillation.[8][9][10]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of an ester using this compound.

Side Reactions and Considerations

The primary byproduct of the reaction is hydrogen bromide, which is a corrosive and acidic gas.[4] This must be neutralized during the workup.

For secondary and especially tertiary alcohols, elimination to form an alkene can be a significant side reaction, competing with the desired substitution. This is favored by higher temperatures.

If the alcohol contains other nucleophilic functional groups (e.g., amines), these will also react with this compound.

Conclusion

This compound is a potent reagent for the acetylation of alcohols, offering high reactivity and rapid conversion to esters. A thorough understanding of the nucleophilic acyl substitution mechanism, the influence of substrate structure on reaction kinetics, and appropriate experimental techniques are paramount for its successful application. While its high reactivity necessitates careful handling, the efficiency of this compound makes it a valuable tool in the arsenal (B13267) of synthetic chemists, particularly in the context of drug development where the synthesis of ester-containing molecules is frequently required. Further research providing detailed kinetic data for the alcoholysis of this compound with a broader range of alcohols would be beneficial for more precise reaction optimization.

References

- 1. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

Acetyl Bromide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl bromide (CH₃COBr) is a highly reactive and versatile acetylating agent employed in a multitude of organic syntheses. Its potent electrophilicity makes it particularly effective for the introduction of acetyl groups onto a wide array of nucleophiles, including alcohols, phenols, amines, and thiols. This technical guide provides an in-depth overview of the core principles and practical applications of this compound in organic synthesis, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the knowledge to effectively utilize this powerful reagent.

Introduction to this compound

This compound is a colorless to pale yellow, fuming liquid with a pungent odor. It is a member of the acyl halide family and is known for its high reactivity, which is greater than that of acetyl chloride and significantly greater than acetic anhydride (B1165640). This enhanced reactivity stems from the better leaving group ability of the bromide ion compared to the chloride ion.[1][2]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₂H₃BrO |

| Molecular Weight | 122.95 g/mol |

| Boiling Point | 76-80 °C |

| Density | 1.66 g/mL |

| Solubility | Reacts violently with water and alcohols. Soluble in ether, chloroform, and benzene. |

Due to its reactivity with water and other protic solvents, this compound must be handled under anhydrous conditions to prevent its rapid hydrolysis to acetic acid and hydrobromic acid.

This compound as an Acetylating Agent

The primary application of this compound in organic synthesis is as an acetylating agent. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the stable bromide ion, resulting in the acetylated product. This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Acetylation

The general mechanism for the acetylation of a nucleophile (Nu-H) with this compound proceeds as follows:

Caption: General mechanism of nucleophilic acyl substitution using this compound.

Applications in Organic Synthesis

This compound's high reactivity makes it a valuable tool for the acetylation of a wide range of functional groups. This is particularly important in the synthesis of pharmaceuticals and other fine chemicals where the introduction of an acetyl group can modify the biological activity, solubility, or stability of a molecule.[3]

Acetylation of Alcohols

Primary and secondary alcohols are readily acetylated by this compound to form the corresponding acetate (B1210297) esters. The reaction is typically rapid and high-yielding. Due to the formation of HBr as a byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid.

Table 1: Acetylation of Various Alcohols

| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |

| Benzyl alcohol | Benzyl acetate | Acetyl Chloride | ZnCl₂, rt, 10 min | 95 | [4] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | Acetic Anhydride | Solvent-free, 60°C, 12 h | >99 | [3] |

| Furfuryl alcohol | Furfuryl acetate | Acetic Anhydride | Solvent-free, 60°C, 7 h | >99 | [3] |

| n-Octanol | n-Octyl acetate | Acetic Anhydride | Expansive graphite, rt, 1 h | 96 | [5] |

| Cholesterol | Cholesteryl acetate | Acetic Anhydride | Expansive graphite, CHCl₃, 62°C, 2 h | 98 | [5] |

Note: Data for acetyl chloride and acetic anhydride are presented as close analogues for this compound, which is expected to exhibit similar or higher reactivity.

Acetylation of Phenols

Phenols are also efficiently acetylated by this compound. The reactivity of the phenol (B47542) can be influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the phenolic oxygen, leading to faster reactions.

Table 2: Acetylation of Various Phenols

| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |

| Phenol | Phenyl acetate | Acetic Anhydride | Solvent-free, 60°C, 12 h | >99 | [3] |

| 4-Nitrophenol | 4-Nitrophenyl acetate | Acetic Anhydride | Solvent-free, 60°C, 20 h | >99 | [3] |

| 4-Methylphenol | 4-Methylphenyl acetate | Acetic Anhydride | Solvent-free, 60°C, 20 h | >99 | [3] |

| Salicylic acid | Acetylsalicylic acid (Aspirin) | Acetic Anhydride | H₃PO₄ catalyst, heat | - | [6] |

| 4-Chlorophenol | 4-Chlorophenyl acetate | Acetyl Chloride | PTC, aq. NaOH, 0°C, 5 min | 92 | [7] |

Note: Data for acetyl chloride and acetic anhydride are presented as close analogues for this compound.

Acetylation of Amines

Primary and secondary amines react readily with this compound to form amides. This reaction is often used to protect amine functionalities during multi-step syntheses or to synthesize biologically active amides. As with alcohols, a base is typically used to scavenge the HBr byproduct.

Table 3: Acetylation of Various Amines

| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |

| Aniline | Acetanilide | Acetic Anhydride | aq. HCl, NaOAc | - | [7] |

| 4-Bromoaniline | 4-Bromoacetanilide | Acetic Anhydride | Solvent-free, 60°C, 15 min | >99 | [3] |

| 4-Nitroaniline | 4-Nitroacetanilide | Acetic Anhydride | Solvent-free, 60°C, 20 min | >99 | [3] |

| Benzylamine | N-Benzylacetamide | Acetic Anhydride | Solvent-free, 60°C, 10 min | >99 | [3] |

| Diethylamine | N,N-Diethylacetamide | Acetyl Chloride | Pyridine, DCM, 0°C | - | [8] |

Note: Data for acetyl chloride and acetic anhydride are presented as close analogues for this compound.

Experimental Protocols

The following are representative experimental protocols for acetylation reactions. Caution: this compound is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

General Protocol for the Acetylation of an Alcohol

Caption: A typical experimental workflow for the acetylation of an alcohol.

Procedure:

-

To a solution of the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude acetate ester.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol for the Quantification of Lignin (B12514952) using this compound

This protocol is adapted from established methods for lignin analysis in plant biomass.

Procedure:

-

Place the dried, protein-free cell wall sample (e.g., 20 mg) into a screw-cap centrifuge tube.

-

Add 0.5 mL of a freshly prepared 25% (v/v) solution of this compound in glacial acetic acid.

-

Securely cap the tube and incubate at 70°C for 30 minutes.

-

After incubation, cool the tube in an ice bath.

-

To the cooled solution, add 0.9 mL of 2 M NaOH, 0.1 mL of 5 M hydroxylamine-HCl, and a sufficient volume of glacial acetic acid to ensure complete solubilization of the lignin extract (typically 4-6 mL).

-

Centrifuge the mixture (e.g., 1,400 x g for 5 minutes).

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The lignin concentration can then be calculated using an appropriate extinction coefficient.

Conclusion

This compound is a powerful and efficient acetylating agent with broad applicability in organic synthesis. Its high reactivity makes it particularly suitable for the acetylation of a diverse range of nucleophiles, including sterically hindered substrates. While its moisture sensitivity necessitates careful handling, the often high yields and rapid reaction times make it an invaluable tool for chemists, especially in the pharmaceutical industry for the synthesis of acetylated drug intermediates and active pharmaceutical ingredients. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of synthetic endeavors.

References

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]

- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quora.com [quora.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Genesis of a Key Reagent: A Technical History of Acetyl Bromide Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical evolution of acetyl bromide preparation methods. This document provides an in-depth analysis of key synthetic protocols, quantitative data, and the scientific milestones that have shaped its production.

This compound (CH₃COBr), a colorless, fuming liquid with a pungent odor, serves as a vital acetylating agent and intermediate in a myriad of organic syntheses, including the production of pharmaceuticals and dyes.[1] Its reactivity, which surpasses that of the more common acetyl chloride, makes it a valuable tool for chemists. This guide traces the historical trajectory of its preparation, from early rudimentary methods to more refined contemporary procedures.

The Dawn of Acyl Halide Chemistry: A Mid-19th Century Breakthrough

The synthesis of this compound is intrinsically linked to the broader development of acyl halide chemistry in the mid-19th century. A pivotal moment in this field was the first synthesis of acetyl chloride in 1852 by the French chemist Charles Frédéric Gerhardt.[2] This achievement laid the groundwork for the exploration of other acyl halides.

The discovery of bromine itself by Antoine-Jérôme Balard in 1826 was the essential precursor to the synthesis of any organobromine compound.[3][4] Balard, a young French chemist, isolated the new element from seawater, naming it "bromine" from the Greek word "bromos" for stench, owing to its strong, unpleasant odor.[3]

The earliest documented preparation of this compound dates back to 1863. This pioneering method involved the distillation of a mixture of glacial acetic acid, bromine, and elemental phosphorus.[5][6] While historically significant, this approach was often hampered by the formation of bromothis compound as a byproduct.[5]

Key Historical Figures in the Development of Organic Synthesis

While a single individual is not credited with the first synthesis of this compound, the work of several prominent 19th-century chemists was fundamental to its development.

-

Antoine-Jérôme Balard (1802-1876): His discovery of bromine in 1826 was the critical first step, providing the essential halogen for the synthesis of this compound and a vast array of other bromine-containing compounds.[7]

-

Charles Frédéric Gerhardt (1816-1856): A French chemist who made significant contributions to the understanding of organic compounds. His synthesis of acetyl chloride in 1852 was a landmark achievement in the field of acyl halides and directly paved the way for the preparation of its bromine analogue.[2][8] His work on homologous series and the theory of types brought much-needed order to the burgeoning field of organic chemistry.[9]

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has evolved from the initial use of elemental phosphorus and bromine to more controlled and efficient methods utilizing specific brominating agents.

The Phosphorus, Bromine, and Acetic Acid Method (c. 1863)

This original method relied on the in-situ formation of phosphorus tribromide.

Experimental Workflow: Phosphorus, Bromine, and Acetic Acid Method

Caption: Workflow for the 1863 this compound synthesis.

The Phosphorus Tribromide Method

The use of pre-formed phosphorus tribromide (PBr₃) offered a more controlled reaction with carboxylic acids. This method became a cornerstone for the synthesis of acyl bromides in general.[5]

Experimental Protocol: Reaction of Acetic Acid with Phosphorus Tribromide

A slight excess of 99.5% glacial acetic acid (3.075 moles of CH₃COOH per mole of PBr₃) is added slowly through a dropping funnel, with stirring, to cold phosphorus tribromide.[6] The crude this compound is then purified by distillation, with the fraction boiling between 75-76 °C at 740 mmHg being collected.[5]

Quantitative Data: Phosphorus Tribromide Method

| Parameter | Value | Reference |

| Molar Ratio (CH₃COOH:PBr₃) | 3.075 : 1 | [6] |

| Boiling Point of Product | 75-76 °C | [5] |

| Reported Yield | 81.7% | [5] |

Logical Relationship: PBr₃ Method

Caption: Key steps in the PBr₃ synthesis of this compound.

The Acetic Anhydride (B1165640) and Bromine Method

A more contemporary approach involves the reaction of acetic anhydride with liquid bromine. This method is noted for its simplicity and high product purity.[10]

Experimental Protocol: Reaction of Acetic Anhydride with Bromine

-

Charging the Reactor: 450-550 kg of acetic anhydride is added to a reactor and stirring is initiated. The reactor is heated using steam.[10]

-

Bromine Addition: The reactor temperature is raised to 75-85 °C, at which point 1000-1200 kg of bromine is added dropwise. The temperature is further increased to 95-125 °C.[10]

-

Reflux and Gas Absorption: The hydrogen bromide gas produced during the reaction is vented and absorbed in water. The reaction mixture is then refluxed for 2.5-3.0 hours.[10]

-

Cooling: After reflux, the heating is stopped, and the reactor is cooled to room temperature with cold water.[10]

-

Distillation: The cooled reactant mixture is transferred to a distillation tower, and the fraction collected between 74-77 °C is the final this compound product.[10]

Quantitative Data: Acetic Anhydride and Bromine Method

| Parameter | Value Range | Reference |

| Acetic Anhydride | 450-550 kg | [10] |

| Bromine | 1000-1200 kg | [10] |

| Initial Reaction Temp. | 75-85 °C | [10] |

| Final Reaction Temp. | 95-125 °C | [10] |

| Reflux Time | 2.5-3.0 hours | [10] |

| Collection Temp. | 74-77 °C | [10] |

Experimental Workflow: Acetic Anhydride Method

Caption: Process flow for modern this compound synthesis.

Conclusion

The journey of this compound's preparation, from its inception in the mid-19th century to the refined industrial processes of today, mirrors the broader advancements in organic chemistry. The initial discoveries by pioneers like Balard and Gerhardt provided the fundamental building blocks and concepts. Subsequent research has focused on improving reaction control, increasing yields, and enhancing the purity of the final product. The methods outlined in this guide represent key milestones in this ongoing endeavor, providing a valuable historical and practical resource for the scientific community.

References

- 1. Louis Nicolas Vauquelin - Wikipedia [en.wikipedia.org]

- 2. 200th Birthday: Charles Frédéric Gerhardt - ChemistryViews [chemistryviews.org]

- 3. On This Day – Jul 03 : Discovery of bromine | Resource | RSC Education [edu.rsc.org]

- 4. Antoine-Jérôme Balard | Discoverer of Bromine, Halogens & Chlorine | Britannica [britannica.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antoine Jérôme Balard - Wikipedia [en.wikipedia.org]

- 8. Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica [britannica.com]

- 9. acs.org [acs.org]

- 10. CN104086403A - this compound synthesis production process - Google Patents [patents.google.com]

Acetyl Bromide: A Versatile Reagent for the Synthesis of Fine Chemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl bromide (CH₃COBr) is a highly reactive and versatile acetylating and brominating agent extensively employed in the synthesis of a wide array of fine chemicals. Its utility spans the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a crucial building block for active pharmaceutical ingredients (APIs), drug intermediates, pesticides, herbicides, and fragrance compounds.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in fine chemical synthesis, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Applications of this compound

This compound's reactivity stems from the electrophilic nature of its carbonyl carbon and the presence of a good leaving group, the bromide ion. This allows it to readily participate in several key transformations:

-

Acetylation of Alcohols and Phenols: this compound is a potent reagent for the esterification of primary, secondary, and tertiary alcohols, as well as phenols, to produce acetate (B1210297) esters.[1] These esters are valuable as fragrances, flavors, and intermediates in pharmaceutical synthesis.[3]

-

Acetylation of Amines: Primary and secondary amines react readily with this compound to form amides.[1] This transformation is fundamental in the synthesis of many drug molecules and other specialty chemicals.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can be used to acylate aromatic compounds, forming aryl ketones.[4][5] This reaction is a cornerstone of synthetic organic chemistry for the construction of carbon-carbon bonds with aromatic systems.

-

Synthesis of Bromoacetylated Compounds: Under certain conditions, this compound can act as a source of the bromoacetyl group, which is a key pharmacophore in various bioactive molecules.[6]

Synthesis of this compound

Two primary industrial methods are employed for the synthesis of this compound:

-

Bromination of Acetic Anhydride (B1165640): This process involves the reaction of acetic anhydride with liquid bromine.[4][7]

-

Reaction with Phosphorus Tribromide: Acetic acid and acetic anhydride react with phosphorus tribromide to yield this compound.[8] This method avoids the use of elemental bromine.[8]

The following table summarizes the reaction parameters for a typical industrial-scale synthesis of this compound via the bromination of acetic anhydride.[4]

| Parameter | Value |

| Reactants | |

| Acetic Anhydride | 450-550 kg |

| Bromine | 1000-1200 kg |

| Reaction Conditions | |

| Initial Temperature | 75-85 °C |

| Final Temperature | 95-125 °C |

| Reflux Time | 2.5-3.0 hours |

| Product Isolation | |

| Distillation Cut | 74-77 °C |

Key Synthetic Applications and Experimental Protocols

This section details the use of this compound in several key synthetic transformations, providing representative experimental protocols and quantitative data.

Esterification of Primary Alcohols

The reaction of this compound with primary alcohols provides a rapid and efficient route to acetate esters, which are widely used as fragrances and solvents.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

Quantitative Data for Esterification of Primary Alcohols:

The following table provides representative data for the acetylation of primary alcohols using acyl halides. While specific data for this compound is not always available, the trends are comparable.

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol | Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 2 h | Room Temp. | 95 | [9] |

| 4-Nitrobenzyl Alcohol | Acetic Anhydride | NaHCO₃ | Toluene | 24 h | Room Temp. | 99 | [10] |

| Various Alcohols | Acetic Anhydride | DMAP (cat.) | Neat | 5-30 min | Room Temp. | 92-99 | [9] |

Experimental Protocol: Synthesis of Phenethyl Acetate (Representative)

This protocol is adapted from the general principles of esterification using acyl halides and is representative of the synthesis of a common fragrance ester.[3][11]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (B128534) (1.1 eq).

-

Addition of this compound: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by vacuum distillation or column chromatography to yield pure phenethyl acetate. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Amidation of Primary Amines

This compound reacts vigorously with primary amines to form N-substituted amides, a common structural motif in pharmaceuticals.

Reaction Mechanism:

The reaction proceeds through a nucleophilic addition-elimination pathway. The amine acts as a nucleophile, attacking the carbonyl carbon of this compound.

Quantitative Data for Amidation of Primary Amines:

The following table presents data for the acylation of anilines, which is representative of the reaction of primary amines with acylating agents.

| Amine Substrate | Acylating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Aniline (B41778) | Acetic Anhydride | Water/HCl | - | Room Temp. | - | [7] |

| Aniline | Acetic Acid | Neat (Microwave) | 5 min | 320 MHz | - | [8] |

| N-methyl-4-nitrobenzenamine | Benzoyl Chloride | Acetonitrile | - | - | - | [12] |

Experimental Protocol: Synthesis of Acetanilide (B955) (Representative)

This protocol for the synthesis of acetanilide is adapted from procedures using acetic anhydride and is illustrative of the N-acetylation of an aromatic amine.[7][13]

-

Reaction Setup: In a suitable flask, dissolve aniline (1.0 eq) in a mixture of water and hydrochloric acid.

-

Acetylation: To this solution, add this compound (1.1 eq) portion-wise with vigorous stirring.

-

Buffering: Immediately add a solution of sodium acetate (2.0 eq) in water to neutralize the generated HBr and free the aniline for reaction.

-

Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of the crude acetanilide.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude acetanilide from hot water or an ethanol-water mixture to obtain the pure product.

-

Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using IR and NMR spectroscopy.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds with this compound is a powerful method for the synthesis of aryl ketones, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

Reaction Mechanism:

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the this compound to form a highly electrophilic acylium ion.[4][14]

Quantitative Data for Friedel-Crafts Acylation:

The following table provides data for the Friedel-Crafts acylation of anisole (B1667542), a common aromatic substrate.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |